9-Oxoprostanoic acid

Description

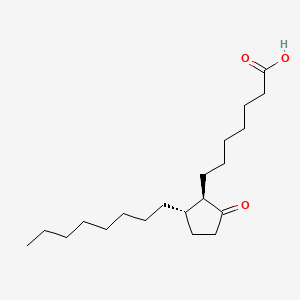

9-Oxoprostanoic acid is a prostaglandin analog characterized by a 20-carbon prostanoic acid backbone with a ketone group at the 9th position. Prostaglandins are lipid-derived autacoids involved in inflammation, vascular tone, and cellular signaling. The 9-oxo modification distinguishes this compound from natural prostaglandins (e.g., PGE₂, PGF₂α) and imparts unique receptor-binding properties. Synthetic derivatives, such as 8-aza- and 8-aza-11-thia-9-oxoprostanoic acids, have been developed to enhance metabolic stability and target specificity . For example, 7-[2-(3-hydroxyoctyl)-1,1,4-trioxo-3-thiazolidinyl]heptanoic acid, a sulfur-containing derivative, stimulates cAMP formation and binds avidly to rat kidney prostaglandin receptors at pharmacological concentrations .

Properties

CAS No. |

64122-56-1 |

|---|---|

Molecular Formula |

C20H36O3 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

7-[(1R,2S)-2-octyl-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h17-18H,2-16H2,1H3,(H,22,23)/t17-,18+/m0/s1 |

InChI Key |

OHRKAMAYIWYKCQ-ZWKOTPCHSA-N |

SMILES |

CCCCCCCCC1CCC(=O)C1CCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC1CCC(=O)C1CCCCCCC(=O)O |

Other CAS No. |

64122-56-1 |

Synonyms |

9-oxoprostanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Natural Prostaglandins

- PGE₂ (9-Keto-11α,15α-dihydroxyprosta-5,13-dien-1-oic acid) : Contains hydroxyl groups at C11 and C15 and a ketone at C7. Primarily binds EP receptors, mediating vasodilation and inflammation.

- PGF₂α (9α,11α,15S-Trihydroxyprosta-5,13-dien-1-oic acid) : Features hydroxyl groups at C9, C11, and C13. Activates FP receptors, influencing smooth muscle contraction.

Key Difference: The absence of hydroxyl groups at C11/C15 in 9-oxoprostanoic acid reduces its affinity for EP/FP receptors but allows selective modulation of alternative pathways (e.g., cAMP via modified isosteres) .

Non-Prostaglandin Oxo-Fatty Acids

9-Oxononanoic Acid

9-Oxooctadecanoic Acid (9-Ketostearic Acid)

- Structure : C18 saturated fatty acid with a 9-oxo group.

Pharmacological and Metabolic Comparisons

- Metabolic Stability: Sulfur- and nitrogen-containing isosteres of this compound exhibit prolonged half-lives compared to natural prostaglandins, which are rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase .

- Target Specificity: The 8-aza-11-thia derivative shows >50% higher cAMP stimulation in renal tissues than the parent this compound, highlighting the impact of heteroatom substitutions .

Q & A

Q. What analytical techniques are recommended for confirming the identity and purity of 9-Oxoprostanoic acid in synthetic studies?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms composition. For purity assessment, use HPLC with UV detection or gas chromatography (GC) for volatile derivatives. Ensure comparison with literature spectra for known compounds .

Q. How should researchers design experiments to safely handle this compound given its toxicity profile?

Methodological Answer: Follow GHS hazard codes (H302, H315, H319) by implementing engineering controls (e.g., fume hoods) and personal protective equipment (gloves, lab coats, goggles). Store in cool, dry conditions away from oxidizers. Refer to safety data sheets for spill management and first-aid protocols .

Q. What are the foundational synthetic routes for this compound, and how can they be reproduced?

Methodological Answer: Early syntheses involve prostaglandin isostere strategies, such as substituting heteroatoms in the cyclopentane ring. For reproducibility, document reaction conditions (temperature, catalysts, solvents) and intermediates. Cross-validate yields with peer studies, and provide spectral data for novel intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Conduct systematic meta-analyses to identify variables (e.g., cell lines, dosage, assay protocols) causing discrepancies. Use statistical tools (e.g., ANOVA) to assess significance. Replicate studies under controlled conditions and validate findings via orthogonal assays (e.g., receptor binding vs. functional activity) .

Q. What experimental designs are optimal for probing the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: Employ a modular synthesis approach to vary substituents (e.g., alkyl chains, heteroatoms). Use high-throughput screening for bioactivity profiling. Apply computational modeling (docking, QSAR) to predict interactions with prostanoid receptors. Validate hypotheses with in vitro/in vivo models .

Q. How should stability studies of this compound be structured to assess degradation under physiological conditions?

Methodological Answer: Design accelerated stability tests (e.g., varying pH, temperature, light exposure) with HPLC-MS monitoring. Quantify degradation products and model kinetics using Arrhenius equations. Compare results with in vivo pharmacokinetic data to predict shelf-life .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Methodological Answer: Standardize raw material sources and reaction parameters (e.g., stoichiometry, purification steps). Implement quality control checkpoints (e.g., intermediate purity assays). Use design-of-experiment (DoE) frameworks to optimize robustness .

Q. How can researchers integrate multi-omics data to elucidate the mechanistic pathways of this compound in disease models?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. Use pathway enrichment analysis (e.g., KEGG, GO) to identify key targets. Validate via CRISPR/Cas9 knockouts or pharmacological inhibitors .

Methodological Guidance

- Reproducibility : Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal protocols for compound characterization) .

- Literature Review : Prioritize primary sources (e.g., Smith et al., 1977) over reviews to avoid misinterpretation .

- Ethical Compliance : Exclude commercial vendor data (e.g., BenchChem) unless independently validated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.